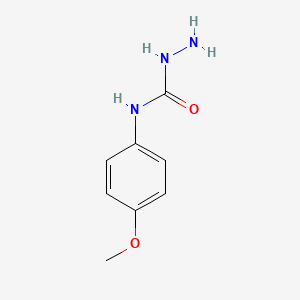

3-Amino-1-(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

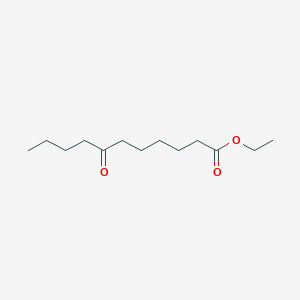

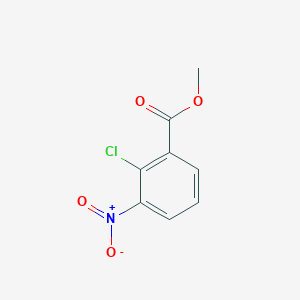

“3-Amino-1-(4-methoxyphenyl)urea” is a chemical compound with the molecular formula C8H11N3O2 . It is a derivative of urea, which is an organic compound that plays a significant role in many biological processes .

Synthesis Analysis

The synthesis of “3-Amino-1-(4-methoxyphenyl)urea” and its derivatives has been a subject of interest in many studies. For instance, one study reported the synthesis of Schiff bases of 1,3-diphenyl urea, which could be related to the synthesis of "3-Amino-1-(4-methoxyphenyl)urea" . Another study discussed the synthesis of pyranopyrazole derivatives, which could provide insights into the synthesis of "3-Amino-1-(4-methoxyphenyl)urea" .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(4-methoxyphenyl)urea” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(4-methoxyphenyl)urea” can be complex and varied. One study discussed the reactions of (4-methoxyphenyl)amine and its derivatives with organosilicon isocyanates and phenylisocyanate . Another study reported the reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(4-methoxyphenyl)urea” include a molecular weight of 181.19 g/mol . Other properties such as density, boiling point, melting point, and exact mass can also be determined .Scientific Research Applications

Medicine

3-Amino-1-(4-methoxyphenyl)urea: has potential applications in medicine, particularly in the synthesis of pharmaceutical compounds. Its structure allows for the creation of various derivatives that can be used in drug development . For example, it can be utilized in the synthesis of indole derivatives, which have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Agriculture

In the agricultural sector, 3-Amino-1-(4-methoxyphenyl)urea can be used as a precursor for the synthesis of agrochemicals. Its derivatives may serve as herbicides or fungicides, contributing to plant protection and yield improvement .

Material Science

This compound is also valuable in material science, where it can be involved in the creation of new polymers or coatings. Its chemical properties could lead to the development of materials with specific characteristics, such as increased durability or resistance to environmental factors .

Environmental Studies

Environmental research can benefit from 3-Amino-1-(4-methoxyphenyl)urea through its use in the synthesis of compounds that can be used to study environmental pollution and degradation processes. It may also play a role in the development of environmentally friendly chemicals .

Analytical Chemistry

In analytical chemistry, 3-Amino-1-(4-methoxyphenyl)urea can be used as a standard or reference compound in various analytical methods. It can help in the calibration of instruments and the validation of analytical procedures, ensuring accurate and reliable results .

Biochemistry Research

The compound finds applications in biochemistry research as well. It can be used to study enzyme reactions, protein interactions, and other biochemical pathways. Its derivatives can act as inhibitors or activators in biochemical assays, aiding in the understanding of complex biological systems .

Pharmacology

3-Amino-1-(4-methoxyphenyl)urea: is significant in pharmacology for the development of new drugs. It can be a key intermediate in the synthesis of compounds with potential therapeutic effects. Its role in the design of kinase inhibitors, for instance, highlights its importance in the treatment of diseases like cancer .

Industrial Applications

Lastly, in industrial applications, this compound can be used in the synthesis of dyes, adhesives, and other chemical products. Its versatility makes it a valuable asset in the chemical industry, where it can lead to the development of a wide range of products .

Future Directions

The future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study highlighted the importance of reductive amination in the synthesis of pharmaceuticals, suggesting potential future directions for the study of “3-Amino-1-(4-methoxyphenyl)urea” and its derivatives .

properties

IUPAC Name |

1-amino-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLBDHCXNYCIIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449192 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-methoxyphenyl)urea | |

CAS RN |

62774-59-8 |

Source

|

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)